molecular formula C30H41N3O B10978130 4-(1-dodecyl-1H-benzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one

4-(1-dodecyl-1H-benzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one

Cat. No.: B10978130
M. Wt: 459.7 g/mol
InChI Key: SALLHQYADGRGJP-UHFFFAOYSA-N
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Description

“4-(1-DODECYL-1H-1,3-BENZIMIDAZOL-2-YL)-1-(2-METHYLPHENYL)-2-PYRROLIDINONE” is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-(1-DODECYL-1H-1,3-BENZIMIDAZOL-2-YL)-1-(2-METHYLPHENYL)-2-PYRROLIDINONE” typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole core, followed by the introduction of the dodecyl group and the pyrrolidinone moiety. Common reagents and conditions include:

    Starting Materials: 1,2-phenylenediamine, dodecyl bromide, 2-methylphenylacetic acid.

    Reagents: Strong acids (e.g., HCl), bases (e.g., NaOH), and solvents (e.g., ethanol, dichloromethane).

    Conditions: Reflux, heating, and purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production may involve similar synthetic routes but on a larger scale with optimized conditions for higher yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole ring or the pyrrolidinone moiety.

    Reduction: Reduction reactions can occur, especially at the carbonyl group of the pyrrolidinone.

    Substitution: Nucleophilic or electrophilic substitution reactions may take place at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a catalyst or ligand in various organic reactions.

    Materials Science:

Biology and Medicine

    Antimicrobial Activity: Benzimidazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.

    Pharmacology: Potential use as a drug candidate for various therapeutic applications.

Industry

    Surfactants: The dodecyl group suggests potential use as a surfactant in industrial applications.

    Polymer Additives: Possible use as an additive in polymer formulations to enhance properties.

Mechanism of Action

The mechanism of action of “4-(1-DODECYL-1H-1,3-BENZIMIDAZOL-2-YL)-1-(2-METHYLPHENYL)-2-PYRROLIDINONE” would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The benzimidazole core is known to bind to various biological targets, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole, mebendazole, and thiabendazole.

    Pyrrolidinone Derivatives: Compounds such as piracetam and levetiracetam.

Uniqueness

“4-(1-DODECYL-1H-1,3-BENZIMIDAZOL-2-YL)-1-(2-METHYLPHENYL)-2-PYRROLIDINONE” is unique due to its specific combination of functional groups, which may confer distinct properties and applications compared to other benzimidazole or pyrrolidinone derivatives.

Properties

Molecular Formula

C30H41N3O

Molecular Weight

459.7 g/mol

IUPAC Name

4-(1-dodecylbenzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C30H41N3O/c1-3-4-5-6-7-8-9-10-11-16-21-32-28-20-15-13-18-26(28)31-30(32)25-22-29(34)33(23-25)27-19-14-12-17-24(27)2/h12-15,17-20,25H,3-11,16,21-23H2,1-2H3

InChI Key

SALLHQYADGRGJP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4C

Origin of Product

United States

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